![molecular formula C17H26N2O2Si B14800689 2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole derivatives typically involves the formation of the indazole core followed by the introduction of specific substituents. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts such as copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
One-Pot Multi-Component Reactions: These reactions combine multiple reactants in a single step to form the desired indazole derivative.
Industrial Production Methods
Industrial production methods for 2H-Indazole derivatives often involve scalable and efficient synthetic routes. These methods may include:
Catalyst-Free Reactions: Using catalyst-free conditions to minimize costs and simplify the process.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents, such as polyethylene glycol (PEG) as a green solvent in multi-component reactions.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the indazole ring, often using reagents like hydrogen peroxide or oxygen.
Reduction: Reductive reactions can reduce nitro or azide groups to amines, using reagents such as sodium borohydride or hydrogen gas.
Substitution: Substitution reactions can introduce new substituents onto the indazole ring, often using halogenated precursors and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and appropriate catalysts (e.g., palladium or copper).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of a methyl group on the indazole ring may yield a carboxylic acid derivative, while reduction of a nitro group may yield an amine derivative.
Aplicaciones Científicas De Investigación
2H-Indazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Employed in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-Indazole derivatives depends on their specific structure and target. Generally, these compounds can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The interaction often involves binding to the active site of the target, leading to inhibition or modulation of its activity. For example, some indazole derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, a key enzyme involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: Another member of the indazole family with a different hydrogen placement on the nitrogen atom.
Imidazoles: Heterocyclic compounds with a similar structure but containing two nitrogen atoms in a five-membered ring.
Triazoles: Compounds with three nitrogen atoms in a five-membered ring, often used in medicinal chemistry.
Uniqueness
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substituents, which may confer distinct chemical properties and biological activities. The presence of the 1-methylcyclopropyl and trimethylsilyl-ethoxy groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H26N2O2Si |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
trimethyl-[2-[[5-(1-methylcyclopropyl)oxyindazol-2-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C17H26N2O2Si/c1-17(7-8-17)21-15-5-6-16-14(11-15)12-19(18-16)13-20-9-10-22(2,3)4/h5-6,11-12H,7-10,13H2,1-4H3 |
Clave InChI |
QSJCZMCHNYZKSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)OC2=CC3=CN(N=C3C=C2)COCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


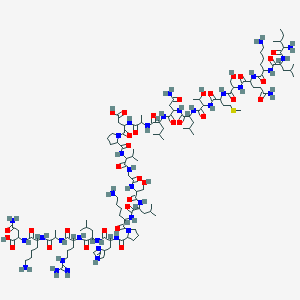
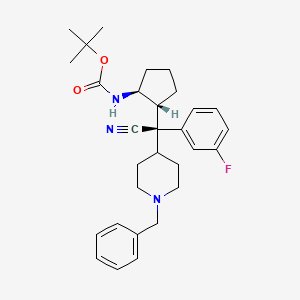
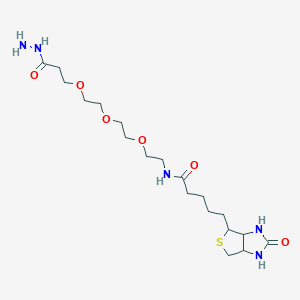
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
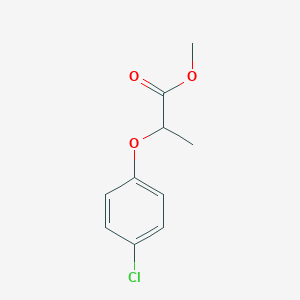
![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14800656.png)
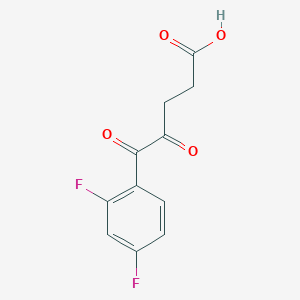
![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)
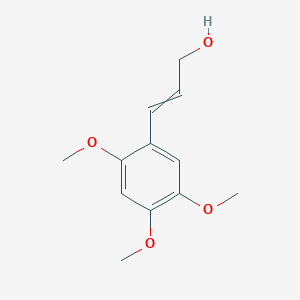
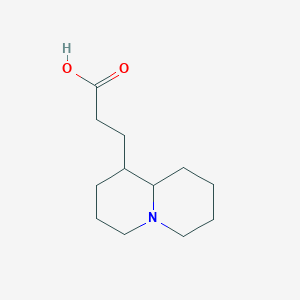
![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)
